N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide
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Overview
Description
N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a chlorine atom, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide typically involves multiple steps. One common approach includes the reaction of 4-chloro-5-(trifluoromethyl)pyrimidine with an appropriate amine under controlled conditions to form the desired intermediate. This intermediate is then further reacted with other reagents to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and techniques to handle the reactive intermediates and ensure safety during production .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives[5][5].
Scientific Research Applications
N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine: Shares a similar pyrimidine structure with trifluoromethyl and chlorine substitutions.
2-chloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group and chlorine atom, but with a pyridine ring instead of pyrimidine.
Properties
Molecular Formula |
C19H17ClF3N5O2 |
---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C19H17ClF3N5O2/c1-9(29)24-8-16(30)28-14-4-5-15(28)12-6-10(2-3-11(12)14)26-18-25-7-13(17(20)27-18)19(21,22)23/h2-3,6-7,14-15H,4-5,8H2,1H3,(H,24,29)(H,25,26,27) |
InChI Key |
SWPFMZRXWHNWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F |
Origin of Product |
United States |
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